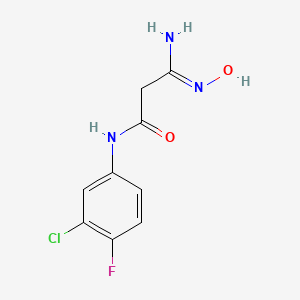

(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide

Beschreibung

Eigenschaften

IUPAC Name |

(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN3O2/c10-6-3-5(1-2-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDIRJFTYVAHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)C/C(=N/O)/N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chloro-Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-chloro-4-fluoroaniline intermediate. This can be achieved through the nitration of 3-chloro-4-fluorobenzene, followed by reduction of the nitro group to form the corresponding aniline.

Coupling Reaction: The 3-chloro-4-fluoroaniline is then coupled with a suitable acylating agent, such as acryloyl chloride, to form the corresponding amide.

Hydroxyimino Formation: The final step involves the introduction of the hydroxyimino group. This can be achieved through the reaction of the amide with hydroxylamine under acidic or basic conditions to form the hydroxyimino derivative.

Industrial Production Methods

Industrial production of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form the corresponding amine.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicine, (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide has potential applications as a drug candidate. Its structural features suggest it may interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.

Wirkmechanismus

The mechanism of action of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide involves its interaction with specific molecular targets. The amino and hydroxyimino groups can form hydrogen bonds with biological macromolecules, while the chloro-fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Chlorophenyl/Chlorobenzyl Groups

Key Observations :

- The chlorophenyl/chlorobenzyl group enhances lipophilicity and target binding in pesticidal compounds, as seen in ’s thienopyridine derivatives .

- The fluoro substituent in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Oxime-Containing Amides

Key Observations :

- Oxime groups (C=N–OH) are known to participate in hydrogen bonding and metal chelation, which may influence bioactivity .

Antiviral and Antifungal Analogs

Key Observations :

- While the target compound lacks a diketopiperazine or pyrazine core, its amide and hydroxyimino groups may share functional similarities with and ’s antiviral/antifungal agents .

- The 3-chloro-4-fluorophenyl group could enhance membrane penetration compared to non-halogenated analogs .

Research Implications and Gaps

- Insecticidal Potential: highlights that chlorophenyl-containing thienopyridines exhibit potent aphid toxicity. The target compound’s structural alignment with these agents supports further pesticidal testing .

- Synthetic Optimization: Modifying the hydroxyimino group’s stereochemistry (Z vs. E) or varying halogen positions (e.g., 2-chloro vs. 3-chloro) could refine bioactivity .

Biologische Aktivität

(3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H14ClF2N4O2

- Molecular Weight : 336.68 g/mol

- CAS Number : 162012-67-1

- Appearance : Light yellow to orange powder or crystalline form

- Melting Point : 247 °C

The compound exhibits various biological activities primarily through its interactions with specific biological targets. Its structure suggests potential inhibition of enzymes involved in disease pathways, particularly in cancer and infectious diseases.

-

Antimicrobial Activity :

- Research indicates that derivatives of compounds similar to (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide show significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effective inhibition of bacterial growth in vitro, suggesting a potential role as an antimicrobial agent .

-

Anticancer Properties :

- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of N-(3-chloro-4-fluorophenyl) derivatives revealed that certain modifications enhanced their antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of the chloro and fluorine substituents in increasing potency .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide exhibited cytotoxic effects on human cancer cell lines. The compound was found to disrupt cellular processes critical for cancer cell survival, leading to increased rates of apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | High | Inhibition of bacterial growth | |

| Anticancer | Moderate | Induction of apoptosis | |

| Enzyme Inhibition | Potential | Targeting specific enzymes |

Future Directions

Further research is warranted to explore the full therapeutic potential of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide. Key areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : To elucidate the detailed mechanisms underlying its biological activities.

- Clinical Trials : To evaluate safety and efficacy in humans.

Q & A

How can the synthesis of (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization requires systematic adjustment of reaction parameters. Key factors include:

- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate reaction kinetics but risk side reactions. Lower temperatures (e.g., 0–25°C) could favor selectivity for the Z-configuration .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may stabilize reactive species .

- Catalysts/Reagents : Use coupling agents like EDC·HCl with HOBt·H₂O to activate carboxyl groups, as demonstrated in analogous amide-forming reactions .

- Purification : Employ gradient column chromatography or recrystallization to isolate the Z-isomer preferentially. Monitor progress via TLC and confirm purity via NMR (¹H/¹³C) and HPLC (>98% purity) .

What analytical techniques are most effective for characterizing (3Z)-3-amino-N-(3-chloro-4-fluorophenyl)-3-hydroxyiminopropanamide?

Basic Research Question

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., hydroxyimino NH at δ 10–12 ppm, aromatic protons from the 3-chloro-4-fluorophenyl group). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and imine (C=N, ~150 ppm) signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves stereoisomeric impurities .

- X-ray Crystallography : If single crystals are obtainable, this definitively confirms the Z-configuration and spatial arrangement .

How does the hydrochloride salt form influence the stability and solubility of this compound?

Basic Research Question

Methodological Answer:

Conversion to the hydrochloride salt (e.g., via HCl gas in diethyl ether) enhances:

- Solubility : Increased polarity improves aqueous solubility for biological assays. For example, analogous compounds show >10-fold solubility improvement in PBS buffer (pH 7.4) .

- Stability : The salt form reduces hygroscopicity and oxidative degradation of the hydroxyimino group. Stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products .

How can contradictions in reported biological activities of this compound be resolved?

Advanced Research Question

Methodological Answer:

Discrepancies may arise from:

- Purity Variations : Impurities (e.g., E-isomer) can skew bioactivity. Re-evaluate batches via HPLC and compare dose-response curves in standardized assays (e.g., enzyme inhibition IC₅₀) .

- Assay Conditions : Differences in buffer pH, serum proteins, or cell lines may alter bioavailability. Conduct parallel assays under controlled conditions .

- Structural Confirmation : Use NOESY NMR or computational docking to verify the Z-configuration’s role in target binding (e.g., kinase or receptor interactions) .

What computational strategies can predict the interaction of this compound with biological targets?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to enzymes (e.g., cytochrome P450). Prioritize targets based on pharmacophore similarity to analogues with known activities .

- Quantum Chemical Calculations : Assess the electronic effects of the 3-chloro-4-fluorophenyl group on reaction intermediates or transition states in target binding .

- Machine Learning : Train models on datasets of hydroxyimino-containing compounds to predict ADMET properties or off-target effects .

How can reaction fundamentals and reactor design improve scalability of the synthesis?

Advanced Research Question

Methodological Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., amide coupling), reducing reaction time and improving yield .

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to optimize parameters like stoichiometry, solvent volume, and agitation speed .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.